1-tert-butyl 2-ethyl (2R,3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1,2-dicarboxylate
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Overview
Description
rel-1-(tert-butyl) 2-ethyl (2R,3R)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate: is a complex organic compound with a unique structure that includes a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-1-(tert-butyl) 2-ethyl (2R,3R)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the tert-Butyl and Ethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The dihydropyridine ring can be reduced to form a piperidine ring.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, rel-1-(tert-butyl) 2-ethyl (2R,3R)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme interactions and metabolic pathways. Its dihydropyridine ring is similar to that found in many biologically active molecules, making it a useful tool for probing biological systems.
Medicine
In medicine, rel-1-(tert-butyl) 2-ethyl (2R,3R)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate has potential applications as a pharmaceutical intermediate. Its structure is similar to that of many drugs, including calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry
In industry, this compound can be used in the synthesis of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of rel-1-(tert-butyl) 2-ethyl (2R,3R)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular processes. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with a similar structure but different functional groups.
Nicardipine: A dihydropyridine derivative used to treat hypertension.
Uniqueness
What sets rel-1-(tert-butyl) 2-ethyl (2R,3R)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its tert-butyl and ethyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,3R)-3-hydroxy-3,6-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h6-7,9-10,15H,5,8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
TWTGHPMTSYZPHW-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C=CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1C(C=CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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